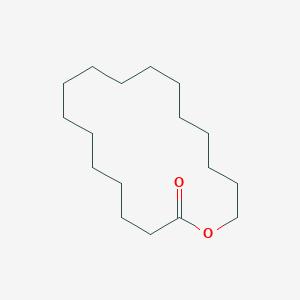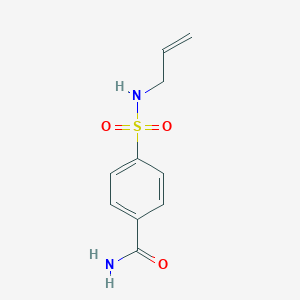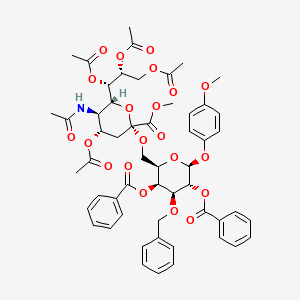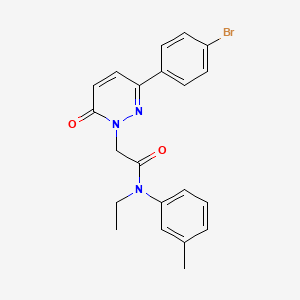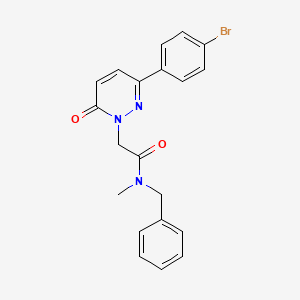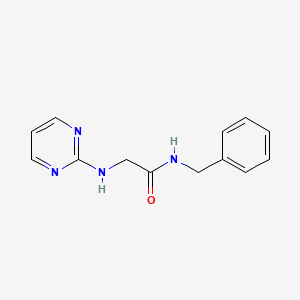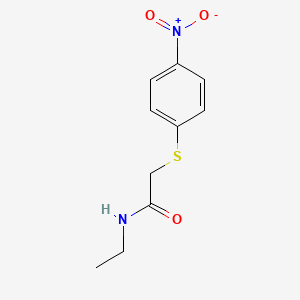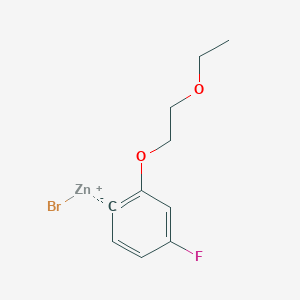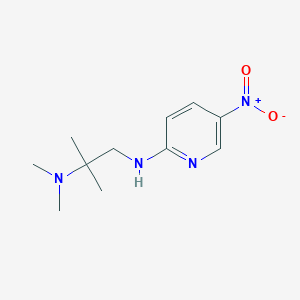
n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine: is a chemical compound with the molecular formula C11H18N4O2 It is characterized by the presence of a nitropyridine group attached to a propane-1,2-diamine backbone, which is further substituted with trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine typically involves the reaction of 5-nitropyridine-2-carbaldehyde with 2,2,2-trimethylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: In the field of medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitropyridine group suggests potential activity as an antimicrobial or anticancer agent .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Wirkmechanismus
The mechanism of action of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine group can participate in redox reactions, while the diamine backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has a similar diamine backbone but lacks the nitro group, which may result in different chemical and biological properties.
N1-(2-aminoethyl)-N2,N2-dimethyl-ethane-1,2-diamine:
Uniqueness: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine is unique due to the presence of the nitropyridine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2-N,2-N,2-trimethyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,14(3)4)8-13-10-6-5-9(7-12-10)15(16)17/h5-7H,8H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
GKKMWVQGMRRSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


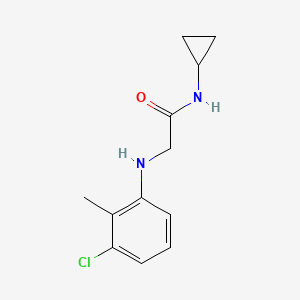
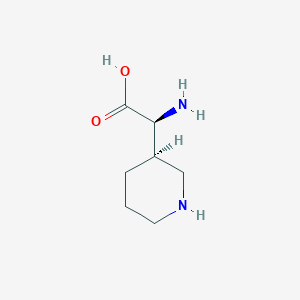
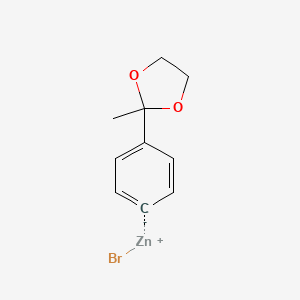
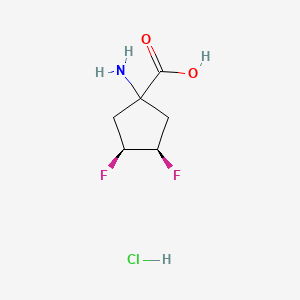
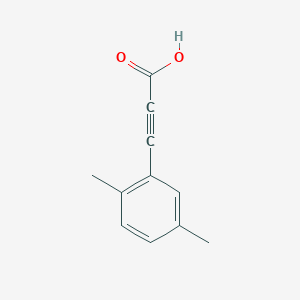
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
